4-(3,5-Dimethoxybenzoyl)isoquinoline

Chemical Synthesis Procurement Specification Isomer Purity

4-(3,5-Dimethoxybenzoyl)isoquinoline, also known as (3,5-dimethoxyphenyl)(isoquinolin-4-yl)methanone, is a synthetic benzoylisoquinoline derivative with the molecular formula C18H15NO3 and a molecular weight of 293.3 g/mol. It is supplied as a high-purity research compound (typically 95–98%) intended for use as a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
CAS No. 1187168-30-4
Cat. No. B1453171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dimethoxybenzoyl)isoquinoline
CAS1187168-30-4
Molecular FormulaC18H15NO3
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)C2=CN=CC3=CC=CC=C32)OC
InChIInChI=1S/C18H15NO3/c1-21-14-7-13(8-15(9-14)22-2)18(20)17-11-19-10-12-5-3-4-6-16(12)17/h3-11H,1-2H3
InChIKeyMEHDIFJRTWOXKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Dimethoxybenzoyl)isoquinoline (CAS 1187168-30-4): A Specialized Isoquinoline Building Block for Targeted Synthesis


4-(3,5-Dimethoxybenzoyl)isoquinoline, also known as (3,5-dimethoxyphenyl)(isoquinolin-4-yl)methanone, is a synthetic benzoylisoquinoline derivative with the molecular formula C18H15NO3 and a molecular weight of 293.3 g/mol . It is supplied as a high-purity research compound (typically 95–98%) intended for use as a versatile building block in medicinal chemistry and organic synthesis . The compound features an isoquinoline core acylated at the 4-position with a 3,5-dimethoxybenzoyl group, a substitution pattern that distinguishes it from other dimethoxybenzoyl isomers.

Why 4-(3,5-Dimethoxybenzoyl)isoquinoline Cannot Be Simply Substituted by Other Dimethoxybenzoyl Isomers


Although all dimethoxybenzoyl isoquinoline positional isomers share the same molecular formula and atom connectivity, the precise arrangement of the two methoxy groups on the benzoyl ring critically dictates pharmacophoric geometry and electronic surface properties [1]. In the benzoylisoquinoline class, even a shift from 3,5- to 3,4-substitution alters the spatial projection of hydrogen-bond acceptors, steric bulk, and dipole orientation, which has been shown to govern inhibitory potency, target selectivity, and metabolic stability in anti-parasitic and anti-proliferative contexts [1][2]. Consequently, indiscriminate substitution between isomers—such as the commonly available 4-(3,4-dimethoxybenzoyl)isoquinoline (CAS 1187168-26-8)—will not preserve biological activity, binding kinetics, or physicochemical property profiles, making targeted procurement essential for reproducible structure-activity relationship studies.

Quantitative Differentiation of 4-(3,5-Dimethoxybenzoyl)isoquinoline Against Closest Analogs: A Procurement Decision Guide


Vendor Purity and Specification: 3,5- vs. 3,4-Dimethoxybenzoyl Isomer

Commercial suppliers report the 3,5-dimethoxy isomer (target compound) at 95–98% purity , while the 3,4-dimethoxy isomer (CAS 1187168-26-8) is offered at a comparable nominal purity of 97.0% . However, the 3,5-isomer is supplied with full analytical characterization including NMR and HPLC trace data, whereas the 3,4-isomer is frequently listed as 'discontinued' by multiple vendors, indicating limited batch-to-batch reproducibility and supply chain risk .

Chemical Synthesis Procurement Specification Isomer Purity

Benzoylisoquinoline Anti-Chagas Activity: 3-Benzoyl Subclass Potency and Selectivity

A series of 3-benzoyl-substituted isoquinolines was evaluated for in vitro trypanocidal activity against Trypanosoma cruzi [1]. The 3-benzoylisoquinoline scaffold exhibited a greater or equivalent reduction in bloodstream trypomastigotes compared to benznidazole, the current clinical standard [1]. Among analogs, changes in the benzoyl substitution pattern directly modulated potency; specifically, a 3,5-dimethoxybenzoyl motif introduced distinct electrostatic surface potential features that were computationally linked to improved target engagement relative to mono-substituted or para-substituted benzoyl variants [1]. While 4-(3,5-dimethoxybenzoyl)isoquinoline itself was not directly tested, its substitution pattern maps onto the structure-activity relationship derived from the 3-benzoyl series, wherein 3,5-disubstitution provided superior complementarity to the T. cruzi target space compared to 4-substituted or unsubstituted benzoyl analogs [1].

Anti-Parasitic Chagas Disease Trypanosoma cruzi

Tubulin Polymerization Inhibition by 3,5-Dimethoxybenzoyl DHIQ Derivatives: Substitution Pattern Matters

In dihydroisoquinolinone (DHIQ) analogs bearing a 3,5-dimethoxybenzoyl group, compound 16f (6-hydroxy-2-(3,5-dimethoxybenzoyl)-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one) demonstrated excellent tubulin polymerization inhibition comparable to combretastatin A-4, a clinical vascular disrupting agent [1]. The 3,5-dimethoxy substitution was critical: the corresponding 3,4,5-trimethoxy analog (16g) showed a GI50 of 51 nM in DU-145 prostate cancer cells and a mean NCI 60-cell line activity of 33 nM [1]. The 3,5-dimethoxy variant (16f) retained potent anti-tubulin activity while presenting a distinct sulfamate prodrug profile (17f) with favorable electrostatic and conformational properties verified by X-ray crystallography [1]. In contrast, DHIQ analogs lacking the 3,5-dimethoxy pattern or bearing different substitution showed reduced or negligible anti-tubulin activity, underscoring the critical role of this specific substitution motif [1].

Microtubule Disruption Anticancer Tubulin Polymerization

Physicochemical Differentiation: Melting Point, LogP, and Solubility Profile of 3,5- vs. 3,4-Dimethoxybenzoyl Isoquinoline Isomers

The positional isomerism between 3,5- and 3,4-dimethoxy substitution on the benzoyl ring predictably alters physicochemical parameters. 1-Benzoylisoquinoline (unsubstituted benzoyl) exhibits a melting point of 76–79 °C and a calculated LogP of approximately 3.47 . Introduction of 3,5-dimethoxy groups symmetrically increases polar surface area without creating a strong dipole, while 3,4-disubstitution introduces dipole asymmetry and alters hydrogen-bonding capacity [1]. Commercial datasheets confirm that the 3,5-isomer (CAS 1187168-30-4) and 3,4-isomer (CAS 1187168-26-8) share identical molecular weight (293.32 g/mol) and formula but differ in InChI Key, confirming distinct topological pharmacophore fingerprints . Such differences affect solubility, logD, and passive membrane permeability, which are critical for intracellular target engagement in both anti-parasitic and anti-cancer applications.

Physicochemical Properties Drug-Likeness Formulation

Optimal Application Scenarios for 4-(3,5-Dimethoxybenzoyl)isoquinoline Based on Quantitative Differentiation Evidence


SAR Exploration of Anti-T. cruzi Benzoylisoquinolines

Procure 4-(3,5-dimethoxybenzoyl)isoquinoline as a core scaffold for synthesizing focused libraries targeting Trypanosoma cruzi. The 3,5-dimethoxy substitution pattern maps into the chemical space region enriched with submicromolar inhibitors identified by Byler et al. [1]. The compound can serve as a starting point for derivatization at the isoquinoline ring to optimize potency beyond the benznidazole-equivalent activity baseline, while the reliable commercial supply ensures multi-round SAR cycles are feasible.

Microtubule-Disrupting Agent Lead Generation

Utilize 4-(3,5-dimethoxybenzoyl)isoquinoline as a key intermediate for synthesizing steroidomimetic dihydroisoquinolinones and related analogs that target the colchicine binding site of tubulin. The 3,5-dimethoxybenzoyl motif was proven essential for tubulin polymerization inhibition at levels matching combretastatin A-4 in the DHIQ series [2]. This compound provides a direct entry point for constructing carbonyl-linked DHIQ analogs with anticipated low nanomolar antiproliferative activity in the NCI 60-cell panel.

Physicochemical Property Optimization via Symmetric Substitution

Select the 3,5-isomer over the 3,4-isomer when balanced LogP, enhanced aqueous solubility, or reduced off-target promiscuity are desired. The symmetric 3,5-dimethoxy motif avoids the strong dipole and asymmetric hydrogen-bonding surface of the 3,4-isomer, which is computationally predicted to reduce non-specific protein binding and improve metabolic stability [1]. This is particularly relevant for intracellular targets where passive permeability and reduced efflux are critical.

Reliable Multi-Batch Procurement for Long-Term Research Programs

Choose 4-(3,5-dimethoxybenzoyl)isoquinoline for projects requiring consistent, reproducible supply over multiple years. Unlike the 3,4-isomer, which is discontinued by several major suppliers, the 3,5-isomer remains in active production with documented purity specifications (95–98%) and full analytical characterization . This mitigates the risk of project delays due to supply chain interruptions.

Technical Documentation Hub

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